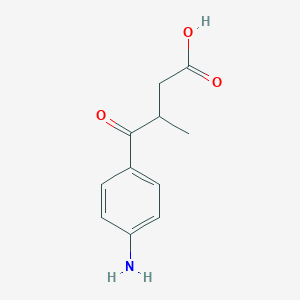

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Overview

Description

The compound 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been the subject of various studies, focusing on its synthesis, molecular structure, and potential applications in fields such as nonlinear optical materials and surfactant chemistry. The compound is characterized by the presence of an acetylphenyl amino group and a 4-oxobutanoic acid moiety, which contribute to its unique properties and reactivity .

Synthesis Analysis

The synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is typically achieved through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method provides a straightforward approach to obtaining the compound, which can then be further modified or utilized in various applications. Additionally, a novel synthesis involving a copper-catalyzed cross-coupling reaction has been reported for a related surfactant compound, demonstrating the versatility of synthetic methods available for derivatives of 4-oxobutanoic acid .

Molecular Structure Analysis

The molecular structure of the compound has been confirmed through single-crystal X-ray diffraction studies, which reveal that it crystallizes in a triclinic unit cell with specific dimensions and angles . The presence of intermolecular hydrogen bonds, such as N–H…O and O–H…O, contributes to the stability of the crystal structure and influences its properties . The molecular electrostatic potential map, obtained by DFT methods, provides insight into the charge distribution within the molecule, which is important for understanding its reactivity and interactions with other molecules .

Chemical Reactions Analysis

The chemical reactivity of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is influenced by its functional groups and molecular structure. The NH stretching frequency observed in the IR spectrum suggests a weakening of the NH bond, which could facilitate proton transfer reactions . The presence of the acetylphenyl amino group also opens up possibilities for further chemical modifications, such as the introduction of additional substituents or the formation of larger molecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been extensively characterized. Thermal analysis indicates that the compound is stable up to a certain temperature, with a defined melting point . The UV-Vis spectrum reveals a specific wavelength absorption, which is relevant for optical applications . The compound's first hyperpolarizability and infrared intensities have been reported, suggesting potential applications in nonlinear optics . Additionally, the dielectric properties and mechanical strength of crystals derived from this compound have been studied, providing further insight into its suitability for various technological applications .

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid has been a subject of spectroscopic analysis, revealing intricate details about its molecular structure. Studies have employed techniques like FT-IR, NMR, and X-ray diffraction, focusing on vibrational wavenumbers and interactions such as hyper-conjugative interactions and charge delocalization. Detailed molecular structure analysis has provided insights into the compound's stability, charge transfer, and electronic properties, indicating its potential in various scientific applications (Rahul Raju et al., 2015).

Nonlinear Optical (NLO) Properties and Molecular Docking

Investigations into the compound's nonlinear optical properties highlight its potential in NLO materials. Studies have explored its hyperpolarizability, dipole moment, and UV-Visible spectra, suggesting its viability as a candidate for NLO applications. Additionally, molecular docking studies have hinted at the compound's biological activity, particularly its interaction with Placenta growth factor (PIGF-1), suggesting a role in biological systems and pharmacological importance (K. Vanasundari et al., 2018).

Semi-organic Nonlinear Optical Application

A novel semi-organometallic nonlinear optical crystal incorporating 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, named ASODA, has been synthesized and characterized. The crystal exhibited monoclinic crystalline system properties and demonstrated potential in NLO applications due to its significant second harmonic generation efficiency. The material's thermal stability, dielectric properties, and low cutoff wavelength indicate its promise in the field of NLO materials (E. Vinoth et al., 2020).

Apoptosis Induction and Cellular Mediation

Research has shown that derivatives of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid can act as mediators in cellular apoptosis, particularly in certain lymphoid cell lines. The compound's metabolization and interaction with cellular mechanisms have been a focus, revealing its potential role in inducing programmed cell death, a critical process in biological systems and potential therapeutic applications (G. Quash et al., 1995).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-phenylbutyric acid, have been shown to interact with histone deacetylases (hdacs) and have a role in ameliorating unfolded proteins .

Mode of Action

Related compounds like 4-phenylbutyric acid are known to exhibit inhibitory activity against hdacs . They also act as chemical chaperones, aiding in the proper folding of proteins and suppressing their aggregation .

Biochemical Pathways

Compounds with similar structures, such as 4-phenylbutyric acid, are known to impact the protein folding process and suppress protein aggregation, which can protect against endoplasmic reticulum stress-induced neuronal cell death .

Result of Action

Similar compounds like 4-phenylbutyric acid are known to exhibit neuroprotective effects by ameliorating unfolded proteins and suppressing their aggregation .

properties

IUPAC Name |

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGZRJJFPDCBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450084 | |

| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid | |

CAS RN |

42075-29-6 | |

| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)